(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The imidazole ring can undergo reduction reactions to form the corresponding imidazoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity.
Molecular Targets: The compound targets enzymes such as proteases and kinases, which play crucial roles in various biological processes.
Pathways Involved: The inhibition of these enzymes can affect signaling pathways and metabolic processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(4-(2-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(4-(2-Methyl-1H-imidazol-1-yl)-2-fluorophenyl)boronic acid: Similar structure but has a fluorine atom instead of the trifluoromethyl group.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets .
Properties
Molecular Formula |
C11H10BF3N2O2 |
---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
[4-(2-methylimidazol-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-16-4-5-17(7)8-2-3-10(12(18)19)9(6-8)11(13,14)15/h2-6,18-19H,1H3 |
InChI Key |
DZRQHJDVZZNRLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.